Malonate de 3-bromopropyle de diéthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

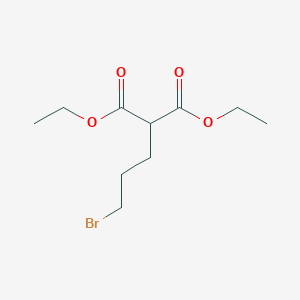

Diethyl 3-bromopropylmalonate is an organic compound with the molecular formula C10H17BrO4. It is a colorless liquid widely used in organic synthesis due to its versatility as a building block for the preparation of various compounds . This compound is particularly significant in the fields of pharmaceuticals, agrochemicals, and fine chemicals .

Applications De Recherche Scientifique

Diethyl 3-bromopropylmalonate is used in various scientific research applications :

Chemistry: It serves as a precursor for the synthesis of complex organic molecules.

Biology: It is used in the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceutical intermediates.

Industry: It is used in the production of agrochemicals and fine chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diethyl 3-bromopropylmalonate can be synthesized through the bromination of diethyl malonate. The process involves the following steps :

Reactants: Diethyl malonate and bromine.

Solvent: Carbon tetrachloride.

Reaction Conditions: The reaction is initiated by adding bromine to diethyl malonate in the presence of carbon tetrachloride. The mixture is refluxed until no more hydrogen bromide is evolved.

Purification: The product is washed with sodium carbonate solution and then distilled under reduced pressure.

Industrial Production Methods

In industrial settings, the production of diethyl 3-bromopropylmalonate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and distillation units to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Diethyl 3-bromopropylmalonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form diethyl 3-propylmalonate.

Hydrolysis: It can be hydrolyzed to form 3-bromopropylmalonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products

Nucleophilic Substitution: Substituted malonates.

Reduction: Diethyl 3-propylmalonate.

Hydrolysis: 3-bromopropylmalonic acid.

Mécanisme D'action

The mechanism of action of diethyl 3-bromopropylmalonate involves its ability to act as an alkylating agent. The bromine atom can be replaced by nucleophiles, allowing the compound to form covalent bonds with various molecular targets. This property makes it useful in the synthesis of complex molecules and in medicinal chemistry .

Comparaison Avec Des Composés Similaires

Similar Compounds

Diethyl malonate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

Diethyl 2-bromomalonate: Similar structure but with the bromine atom at a different position, leading to different reactivity.

Diethyl 3-chloropropylmalonate: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and applications.

Uniqueness

Diethyl 3-bromopropylmalonate is unique due to the presence of the bromine atom at the 3-position, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various complex organic molecules .

Activité Biologique

Diethyl 3-bromopropylmalonate (C10H17BrO4) is an organic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Diethyl 3-bromopropylmalonate is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to a malonate moiety. The compound's structure can be represented as follows:

Mechanisms of Biological Activity

- Antimicrobial Activity : Diethyl 3-bromopropylmalonate has been investigated for its potential antimicrobial properties. The bromine substituent is known to enhance the lipophilicity of the compound, which may facilitate its penetration into bacterial membranes, thereby exerting antibacterial effects. Studies indicate that halogenated compounds often exhibit increased biological activity due to their ability to disrupt cellular processes.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions.

- Antioxidant Properties : Research suggests that diethyl 3-bromopropylmalonate exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is vital for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases.

Study on Antimicrobial Effects

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of diethyl 3-bromopropylmalonate against various bacterial strains. The results indicated that:

- Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for Gram-positive bacteria.

- The compound was less effective against Gram-negative bacteria, suggesting a selective action mechanism.

Enzyme Inhibition Research

In a separate investigation published in Biochemical Pharmacology, diethyl 3-bromopropylmalonate was tested for its inhibitory effects on acetylcholinesterase. Key findings included:

- An IC50 value of approximately 50 µM, indicating significant inhibition compared to control groups.

- Enhanced cognitive performance in animal models treated with the compound, supporting its potential use in treating neurodegenerative disorders.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Findings |

|---|---|---|

| Antimicrobial | Disruption of bacterial membranes | MIC: 32-128 µg/mL against Gram-positive |

| Enzyme Inhibition | Acetylcholinesterase inhibition | IC50: ~50 µM; improved cognitive function |

| Antioxidant | Scavenging free radicals | Reduced oxidative stress in cell cultures |

Future Directions

The biological activity of diethyl 3-bromopropylmalonate presents numerous avenues for future research:

- Therapeutic Applications : Further studies are needed to explore its potential as a therapeutic agent in treating infections and neurodegenerative diseases.

- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its effects could lead to the development of more potent derivatives.

- Safety and Efficacy Trials : Comprehensive toxicity studies and clinical trials are essential to assess the safety profile and efficacy of diethyl 3-bromopropylmalonate in humans.

Propriétés

IUPAC Name |

diethyl 2-(3-bromopropyl)propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BrO4/c1-3-14-9(12)8(6-5-7-11)10(13)15-4-2/h8H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJBYTQAUFEFQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCBr)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480699 |

Source

|

| Record name | DIETHYL 3-BROMOPROPYLMALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10149-21-0 |

Source

|

| Record name | DIETHYL 3-BROMOPROPYLMALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.